N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-fluorobenzyl)methanesulfonamide
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Overview
Description
N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-fluorobenzyl)methanesulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an ethoxyphenyl group, a fluorobenzyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-fluorobenzyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, while the fluorobenzyl group is incorporated through nucleophilic substitution reactions. The final step often involves the sulfonation of the amine group to form the methanesulfonamide moiety .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts and solvents that facilitate the desired transformations. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-fluorobenzyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the aromatic rings or the oxadiazole ring .
Scientific Research Applications
N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-fluorobenzyl)methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as polymers, coatings, and nanomaterials.
Chemical Biology: Researchers use the compound to study the mechanisms of biological processes and to develop new biochemical assays and probes.
Mechanism of Action
The mechanism of action of N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-fluorobenzyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The oxadiazole ring and the aromatic substituents play a crucial role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and sulfonamide-containing molecules, such as:
- N-(4-ethoxyphenyl)-N2-[(4-ethoxyphenyl)sulfonyl]-N2-(2-fluorobenzyl)isoleucinamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-fluorobenzyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H20FN3O4S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-[(2-fluorophenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C19H20FN3O4S/c1-3-26-17-11-7-5-9-15(17)19-21-18(27-22-19)13-23(28(2,24)25)12-14-8-4-6-10-16(14)20/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
ITKICALRGIJEBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN(CC3=CC=CC=C3F)S(=O)(=O)C |
Origin of Product |
United States |
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